2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide
Description
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide (CAS: 32545-22-5) is a pyrrolidine-derived amide featuring a hydroxymethyl substituent at the 3-position of the pyrrolidine ring and an N,N-dimethylacetamide group. The compound was previously marketed as a research chemical by CymitQuimica but is now discontinued . Its applications likely include serving as an intermediate in pharmaceutical or agrochemical synthesis, given the reactivity of its functional groups .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)9(13)6-11-4-3-8(5-11)7-12/h8,12H,3-7H2,1-2H3 |
InChI Key |
PXESSNYWFWJLEY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1CCC(C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide typically involves the reaction of pyrrolidine derivatives with appropriate acylating agents. One common method is the reaction of N,N-dimethylacetamide with 3-(hydroxymethyl)pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetamide moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The following table summarizes key structural differences between the target compound and analogs:
Key Observations:
- Unlike aromatic pyridine or benzene derivatives, pyrrolidine’s saturation may limit π-π interactions but enhance conformational flexibility.
- Functional Groups : The hydroxymethyl group is shared with azetidine analogs , but its placement on pyrrolidine distinguishes reactivity. The N,N-dimethylacetamide group increases lipophilicity relative to unmodified acetamides (e.g., pyridine-based analogs ).
Pharmacological and Industrial Relevance
- Drug Design : The patent compound with azetidine and imidazopyridine motifs highlights the importance of small heterocycles in medicinal chemistry . The target compound’s dimethylacetamide group is common in drug candidates for improving solubility and bioavailability.
- Discontinuation Factors : The target compound’s discontinuation may relate to challenges in scalability, stability, or competition from more reactive analogs (e.g., pyridine derivatives ).
Biological Activity
2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-N,N-dimethylacetamide, also known by its CAS number 1247756-05-3, is a compound with significant potential in various biological applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHNO
- Molecular Weight : 186.25 g/mol
- Density : 1.074 g/cm³ (predicted)
- Boiling Point : 285.9 °C (predicted)
- pKa : 14.93 (predicted) .
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects against several cancer cell lines, including hypopharyngeal tumor cells, where it induced apoptosis more effectively than some reference drugs like bleomycin . The compound's mechanism involves:
- Inhibition of IKKβ : The compound has been shown to inhibit the IKKβ enzyme, which is crucial in the NF-κB signaling pathway linked to cancer progression .
2. Neuroprotective Effects
The compound exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cholinergic dysfunction in Alzheimer’s disease . This inhibition enhances cholinergic transmission, potentially improving cognitive function.
3. Anti-inflammatory Properties
Research indicates that the compound can suppress inflammatory responses by inhibiting cytokine secretion through the NF-κB pathway. This property is particularly relevant in conditions like preterm birth, where inflammation plays a critical role .
Case Studies
Several case studies have explored the efficacy of this compound in various settings:
- Cancer Therapy : A study demonstrated that a derivative of this compound showed enhanced cytotoxicity against cancer cells compared to traditional therapies, suggesting its utility in oncological treatments.
- Neurodegenerative Disorders : In vitro studies revealed that compounds similar to this compound could significantly reduce amyloid-beta aggregation, a hallmark of Alzheimer’s disease .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 186.25 g/mol |
| Density | 1.074 g/cm³ |
| Boiling Point | 285.9 °C |
| pKa | 14.93 |
| Anticancer Activity | Induces apoptosis |
| Neuroprotective Mechanism | AChE and BuChE inhibition |
| Anti-inflammatory Mechanism | NF-κB pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
